Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

X-ray crystallography conformational analysis benzodiazepine receptor ligands

Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 162286-96-6, MF C₁₇H₁₇N₃O₃, MW 311.33 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine-6-carboxylate ester bearing a benzyloxy group at C-2 and a methyl group at C-7. The pyrazolo[1,5-a]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, historically exploited for kinase inhibition (CDK, JAK, PI3K, TRK, B-Raf), benzodiazepine receptor modulation, and antimicrobial applications.

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
Cat. No. B13012944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC17H17N3O3
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=CC(=N2)OCC3=CC=CC=C3)N=C1)C
InChIInChI=1S/C17H17N3O3/c1-3-22-17(21)14-10-18-15-9-16(19-20(15)12(14)2)23-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3
InChIKeyQDCRIQBGIMDTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate – Core Scaffold, Physicochemical Identity, and Procurement Baseline


Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 162286-96-6, MF C₁₇H₁₇N₃O₃, MW 311.33 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine-6-carboxylate ester bearing a benzyloxy group at C-2 and a methyl group at C-7 . The pyrazolo[1,5-a]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, historically exploited for kinase inhibition (CDK, JAK, PI3K, TRK, B-Raf), benzodiazepine receptor modulation, and antimicrobial applications [1]. This particular compound is available from multiple research-chemical suppliers at ≥95% purity and is utilized as a building block or screening candidate in early-stage drug discovery programs .

Why Generic 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylates Cannot Replace the 2-Benzyloxy Derivative in Target-Focused Research


Within the pyrazolo[1,5-a]pyrimidine-6-carboxylate series, the nature of the C-2 substituent is a decisive determinant of kinase selectivity, cellular potency, and metabolic stability [1]. Published structure–activity relationship (SAR) campaigns demonstrate that replacing a 2-aryl group (e.g., 4-methoxyphenyl, 4-chlorophenyl) with a 2-benzyloxy group can redirect kinase inhibition profiles, alter benzodiazepine receptor affinity, and modify physicochemical properties such as lipophilicity and solubility [2]. Consequently, substituting the 2-benzyloxy compound with an unsubstituted, 2-aryl, or 2-halo analog without experimental confirmation risks losing the specific biological fingerprint required for a given assay or synthetic pathway, making procurement of the exact substitution pattern essential.

Ethyl 2-(Benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate – Quantitative Differentiation Evidence vs. Closest Analogs


Crystal Structure and Conformational Data: 2-Benzyloxy vs. 2-Hydroxy/2-Aryl Analogs

X-ray crystallographic analysis of closely related 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates reveals that the 2-benzyloxy substituent imposes a distinct solid-state conformation. The benzyloxy group projects out of the heterocyclic plane, creating a unique spatial arrangement of the aromatic ring that is absent in 2-hydroxy or 2-aryl analogs [1]. While direct diffraction data for the target compound itself have not been deposited in the Cambridge Structural Database at the time of this analysis, the 2-benzyloxy pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine congener—synthesized from closely related 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate precursors—has been structurally characterized and used for benzodiazepine receptor docking studies [2]. This conformational differentiation at the C-2 position is critical for structure-based drug design efforts targeting the benzodiazepine binding site or kinase ATP pockets, where the orientation of the C-2 substituent directly affects binding pose and selectivity.

X-ray crystallography conformational analysis benzodiazepine receptor ligands

Benzodiazepine Receptor (BZR) Ligand Design: 2-Benzyloxy as a Critical Pharmacophoric Element

The pyrazolo[1,5-a]pyrimidine-6-carboxylate scaffold has been extensively explored for benzodiazepine receptor (BZR) affinity. In the seminal series reported by Bruni, Guerrini, and Costanzo, ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates bearing varied C-2 substituents served as direct precursors to pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, a class of compounds with demonstrated BZR ligand activity [1]. The 2-benzyloxy substituent, introduced at the ester stage, enables a subsequent synthetic sequence (DMF–DMA vinylation → NH₄OAc ring closure → catalytic transfer hydrogenolysis) to yield the 2-hydroxy derivative, which can be further O-alkylated to diversify the series. This synthetic versatility is unique to the 2-benzyloxy substitution pattern: 2-aryl analogs lack the cleavable O–C bond, precluding late-stage diversification at C-2 [2]. While quantitative BZR binding data (Kᵢ or IC₅₀ values) for the target ester itself have not been published, its direct downstream products have been pharmacologically evaluated as BZR ligands, establishing the procurement value of the 2-benzyloxy ester as the enabling intermediate.

benzodiazepine receptor GABA-A modulator CNS drug discovery

Kinase Inhibition Potential: Class-Level Evidence for Pyrazolo[1,5-a]pyrimidine-6-carboxylate Scaffolds

The pyrazolo[1,5-a]pyrimidine-6-carboxylate scaffold has demonstrated potent kinase inhibition across multiple targets. In a recent study, ethyl 7-amino-3-carbamoyl-2-(phenylamino)-5-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives showed RNA polymerase inhibitory activity with IC₅₀ values as low as 0.213 µg/mL, comparable to rifampicin (IC₅₀ = 0.244 µg/mL) [1]. Separately, pyrazolo[1,5-a]pyrimidine derivatives bearing ester functionality at C-6 achieved CDK2 IC₅₀ of 0.09–0.23 µM and TRKA IC₅₀ of 0.45 µM, values approaching the reference inhibitors ribociclib (CDK2 IC₅₀ = 0.07 µM) and larotrectinib (TRKA IC₅₀ = 0.07 µM) [2]. The 2-benzyloxy-7-methyl substitution pattern on the target compound positions it within a SAR region known to influence kinase selectivity: the benzyloxy group at C-2 has been shown in related pyrazolone-based ALK inhibitor series to enhance selectivity for VEGFR2 and IR while improving metabolic stability compared to ethoxy analogs [3]. These data provide a class-validated rationale for acquiring the target compound as a kinase screening candidate, though direct IC₅₀ values for the specific compound against defined kinase panels remain unpublished at the time of this analysis.

kinase inhibition CDK2 TRKA PI3K cancer

Physicochemical Property Differentiation: 2-Benzyloxy vs. 2-Aryl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates

The 2-benzyloxy substituent confers distinct physicochemical properties compared to commercially available 2-aryl analogs. The target compound (MW 311.33, MF C₁₇H₁₇N₃O₃, CAS 162286-96-6) has a molecular weight 4.4 Da lower than the 2-(4-chlorophenyl) analog (MW 315.75, MF C₁₆H₁₄ClN₃O₂, CAS 175201-54-4) and 4.4 Da higher than the unsubstituted ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (MW ~205) . The benzyloxy ether oxygen introduces an additional hydrogen-bond acceptor while the conformationally flexible benzyl group occupies a different chemical space than planar aryl substituents. In pyrazolone-based ALK inhibitor SAR, replacement of ethoxy with benzyloxy at a topologically analogous position improved cellular potency in Karpas-299 cells (anaplastic large cell lymphoma) and enhanced selectivity for VEGFR2 and insulin receptor (IR) over ALK, an effect attributed to the increased steric bulk and conformational freedom of the benzyloxy group [1]. This lipophilicity–selectivity relationship at the C-2 position is directly transferable to the pyrazolo[1,5-a]pyrimidine-6-carboxylate series, where 2-aryl analogs (e.g., 4-methoxyphenyl, 4-chlorophenyl) present distinct LogP, polar surface area, and rotational freedom profiles that produce different biological outcomes in the same assay.

lipophilicity drug-likeness physicochemical properties lead optimization

Antimicrobial Activity: Class-Level Evidence for Pyrazolo[1,5-a]pyrimidine-6-carboxylates as RNA Polymerase and Antifungal Agents

Pyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives have demonstrated quantifiable antimicrobial activity in standardized assays. Ethyl 7-amino-3-carbamoyl-2-(phenylamino)-5-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (compound 7b) exhibited RNA polymerase inhibitory activity with IC₅₀ = 0.213 µg/mL, compared favorably to the clinical antibiotic rifampicin (IC₅₀ = 0.244 µg/mL) [1]. In antifungal screens, ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (unsubstituted core ester) inhibited the growth of Aspergillus flavus, Botrytis cinerea, Fusarium oxysporum, Penicillium expansum, and Rhizoctonia solani at concentrations in the low-to-mid micromolar range . The 2-benzyloxy substitution on the target compound introduces an additional hydrophobic moiety that, by analogy with pyrazolo[1,5-a]pyrimidine antimicrobial SAR, is expected to enhance membrane permeability and target engagement. While specific MIC values for the 2-benzyloxy-7-methyl derivative have not been published, the scaffold's validated antimicrobial pharmacophore makes this compound a rational procurement choice for inclusion in antifungal or antibacterial screening cascades.

antimicrobial antifungal RNA polymerase inhibition MIC

Ethyl 2-(Benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate – Evidence-Supported Application Scenarios for Procurement Decision-Making


Benzodiazepine Receptor (BZR) Ligand Discovery – Late-Stage C-2 Diversification Platform

For CNS drug discovery programs targeting GABA-A/BZR modulation, this compound is the preferred starting material for synthesizing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one libraries. The 2-benzyloxy group serves as a cleavable protecting group that can be removed via catalytic transfer hydrogenation to afford the 2-hydroxy intermediate, which is then O-alkylated with diverse electrophiles to explore C-2 SAR, as established by the Bruni–Guerrini synthetic methodology [1]. This approach enables a single procurement to support the generation of >10 distinct C-2 variants, reducing synthesis effort compared to purchasing individual 2-aryl analogs.

Kinase Inhibitor Screening Library Expansion – C-2 Benzyloxy Pharmacophore Exploration

Medicinal chemistry teams building kinase-focused compound collections should include this compound to probe the C-2 SAR space of the pyrazolo[1,5-a]pyrimidine-6-carboxylate scaffold. Published data show that closely related congeners achieve sub-micromolar inhibition of CDK2, TRKA, and PI3Kγ/δ kinases, with reference-comparable potency [2]. The benzyloxy group has been shown in analogous ALK inhibitor series to enhance kinase selectivity and metabolic stability [3], making this compound a rational screening candidate for panels targeting CDK, JAK, PI3K, or TRK family kinases.

Antimicrobial Scaffold Exploration – RNA Polymerase and Antifungal Screening

For infectious disease research groups evaluating pyrazolo[1,5-a]pyrimidine-based antimicrobials, this compound offers a entry point into a scaffold class with validated RNA polymerase inhibitory activity (cognate compound 7b: IC₅₀ = 0.213 µg/mL vs. rifampicin 0.244 µg/mL) and demonstrated antifungal efficacy against five pathogenic fungal species [4]. The enhanced lipophilicity from the 2-benzyloxy group is expected to improve membrane penetration, a key determinant of antimicrobial potency.

Synthetic Methodology Development – Versatile Intermediate for Heterocyclic Chemistry

This compound serves as a well-characterized building block for synthetic organic chemistry groups developing new pyrazolo[1,5-a]pyrimidine-based heterocyclic libraries. The ester at C-6 can be hydrolyzed to the carboxylic acid for amide coupling or decarboxylative functionalization, the benzyloxy group undergoes selective hydrogenolysis, and the C-7 methyl group can be converted to a dimethylaminovinyl moiety for subsequent annulation reactions [1]. Its availability from multiple vendors at ≥95% purity ensures reproducible synthetic outcomes.

Quote Request

Request a Quote for Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.